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Compound of Interest

Compound Name: Atr-IN-11

Cat. No.: B12423219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA

damage response (DDR), making it a prime target for cancer therapy. Several small molecule

inhibitors of ATR have been developed, with some entering clinical trials. A key characteristic of

any kinase inhibitor is its selectivity – its ability to inhibit the intended target without affecting

other kinases in the kinome. Poor selectivity can lead to off-target effects and toxicity. This

guide provides a comparative overview of the kinase selectivity of prominent ATR inhibitors and

highlights the importance of comprehensive profiling, using Atr-IN-11 as a case study for which

public data is limited.

Comparative Selectivity of ATR Inhibitors
The following table summarizes the publicly available kinase selectivity data for well-

characterized ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (VE-822 / M6620 / VX-

970). This data is typically generated from in vitro kinase assays that measure the

concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50)

or the inhibitor's binding affinity (Ki). Lower values indicate greater potency.
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Kinase Target
Ceralasertib
(AZD6738)

Berzosertib (VE-
822 / M6620 / VX-
970)

Atr-IN-11

ATR IC50: 1 nM[1] Ki: <0.2 nM[2]
No Public Data

Available

ATM
IC50: >5 µM (in cells)

[3]
Ki: 34 nM[2]

No Public Data

Available

DNA-PK
IC50: >5 µM (in cells)

[3]
IC50: 18.1 µM[4]

No Public Data

Available

mTOR GI50: 5.7 µmol/L[5] IC50: >1 µM[2]
No Public Data

Available

PI3Kγ - IC50: 0.22 µM[2]
No Public Data

Available

Other Kinases

No significant

inhibition of 442

kinases at 1 µM[3]

>100-fold selectivity

over related

kinases[6]

No Public Data

Available

Note: IC50 and Ki values are highly dependent on assay conditions and should be compared

with caution across different studies.

The Case of Atr-IN-11: A Call for Data Transparency
As of late 2025, comprehensive kinase profiling data for Atr-IN-11 is not readily available in the

public domain. While the compound is identified as an ATR inhibitor, the lack of a broad

selectivity profile makes it challenging for researchers to assess its potential for off-target

effects. This highlights a critical aspect of drug development and research: the necessity for

thorough characterization and data dissemination to enable informed decisions and

reproducible science.

Understanding the ATR Signaling Pathway
ATR plays a central role in the cellular response to DNA damage, particularly from replication

stress. Upon activation, ATR phosphorylates a cascade of downstream targets to initiate cell
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cycle arrest, promote DNA repair, and stabilize replication forks. Understanding this pathway is

crucial for appreciating the therapeutic potential and possible consequences of ATR inhibition.
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ATR Signaling Pathway

Experimental Protocols for Kinase Profiling
Determining the selectivity of a kinase inhibitor involves screening it against a large panel of

kinases. Several methods are commonly employed, with competitive binding assays being a

widely used approach.

General Protocol for an In Vitro Kinase Profiling Assay
(e.g., KINOMEscan)
This protocol outlines the general steps of a competitive binding assay designed to measure

the interaction of a test compound with a panel of kinases.

Preparation of Reagents:
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A library of purified, recombinant human kinases, each tagged with a unique DNA

barcode.

An immobilized ligand that binds to the ATP-binding site of a broad range of kinases.

The test compound (e.g., Atr-IN-11) at various concentrations.

Assay buffer.

Assay Procedure:

In the wells of a microplate, the test compound is incubated with a specific kinase from the

library.

The immobilized ligand is then added to the mixture. The test compound and the

immobilized ligand compete for binding to the kinase's ATP site.

The plate is incubated to allow the binding reaction to reach equilibrium.

Unbound components are washed away.

Quantification:

The amount of kinase bound to the immobilized ligand is quantified by measuring the

amount of its unique DNA tag using quantitative PCR (qPCR).

A reduction in the amount of bound kinase in the presence of the test compound indicates

that the compound has bound to the kinase and displaced the immobilized ligand.

Data Analysis:

The results are typically expressed as the percentage of kinase activity remaining

compared to a control (vehicle-treated) sample.

By testing a range of compound concentrations, a dose-response curve can be generated,

from which the dissociation constant (Kd) or IC50 value can be calculated for each kinase

in the panel.
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Kinase Profiling Workflow

Conclusion
The kinase selectivity profile is a critical dataset for any kinase inhibitor under development or

in research use. While potent and selective ATR inhibitors like Ceralasertib and Berzosertib
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have well-documented profiles, the lack of public data for other compounds, such as Atr-IN-11,

underscores the importance of rigorous, standardized, and transparent characterization.

Researchers and drug developers are encouraged to demand and contribute to the public

availability of such data to accelerate the development of safe and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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